N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide
Description
N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 5-chlorothiophene moiety at position 5 and a butanamide group at position 2. Its molecular formula is C₁₀H₁₀ClN₃O₂S, with a molecular weight of 271.72 g/mol (calculated). The compound’s structure combines electron-deficient (oxadiazole, chlorothiophene) and lipophilic (butanamide) components, making it a candidate for applications in medicinal chemistry, particularly as a scaffold for enzyme inhibitors or antimicrobial agents .
Properties
IUPAC Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2S/c1-2-3-8(15)12-10-14-13-9(16-10)6-4-5-7(11)17-6/h4-5H,2-3H2,1H3,(H,12,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXYLFDXCDHWIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(O1)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide typically involves multiple steps, starting with the preparation of the thiophene derivative. The chlorination of thiophene yields 5-chlorothiophene, which is then subjected to further reactions to introduce the oxadiazole ring. The final step involves the formation of the butanamide group through amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Varying Acyl Chains
Several structurally related compounds, such as 5a–5d (synthesized in Molecules, 2013), share the 1,3,4-oxadiazole core but differ in substituents. These compounds feature a phenylsulfamoyl group instead of chlorothiophene and vary in acyl chain length (butyramide to heptanamide) (Table 1) .
Table 1: Comparison of Key Structural Features
| Compound | Core Structure | Substituent at Position 5 | Acyl Chain Length | Molecular Formula |
|---|---|---|---|---|
| Target Compound | 1,3,4-Oxadiazole | 5-Chlorothiophene | Butanamide (C₄) | C₁₀H₁₀ClN₃O₂S |
| 5a (Butyramide derivative) | 1,3,4-Oxadiazole + sulfamoyl | Phenyl | Butyramide (C₄) | C₁₄H₁₉N₂O₅S |
| 5b (Pentanamide derivative) | 1,3,4-Oxadiazole + sulfamoyl | Phenyl | Pentanamide (C₅) | C₁₅H₂₁N₂O₅S |
| 5c (Hexanamide derivative) | 1,3,4-Oxadiazole + sulfamoyl | Phenyl | Hexanamide (C₆) | C₁₆H₂₃N₂O₅S |
Physicochemical Properties
- However, analogues like 5a–5d show a trend where melting points decrease as acyl chain length increases (e.g., 5a: 180–182°C vs. 5c: 142–143°C) . This suggests that the chlorothiophene group in the target compound may increase rigidity and raise the melting point compared to phenyl-substituted analogues.
- Spectral Data :
- ¹H-NMR : The target compound’s chlorothiophene protons would resonate as distinct doublets in the aromatic region (~6.5–7.5 ppm), differing from the phenyl protons in 5a–5d (7.7–7.3 ppm). The butanamide chain would exhibit signals near δ 2.3–2.4 ppm (CH₂) and δ 0.9 ppm (CH₃) .
- Mass Spectrometry : The target compound’s molecular ion peak ([M+H]⁺) is expected at m/z = 272.1 , while 5a–5d range from 327.4 to 355.4 due to their larger sulfamoyl-phenyl groups .
Functional Analogues with Modified Heterocycles
Key Research Findings
- Structure-Activity Relationships (SAR) :
- Potential Applications: The target compound’s chlorothiophene moiety may confer selectivity toward bacterial enzymes (e.g., dihydrofolate reductase) due to its electron-withdrawing nature. Piperidine-sulfonyl derivatives (e.g., ) show promise as kinase inhibitors due to their bulkier substituents.
Biological Activity
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant research findings.
The compound's molecular formula is with a molecular weight of 241.66 g/mol. It features a butanamide backbone linked to a 1,3,4-oxadiazole and a chlorothiophene moiety, contributing to its unique chemical reactivity and biological profile.
This compound exhibits its biological effects primarily through interactions with specific enzymes and proteins. It has been shown to:
- Inhibit Enzymatic Activity : The compound targets enzymes involved in the biosynthesis of essential biomolecules in pathogens, particularly affecting bacterial growth by inhibiting cell wall synthesis and DNA replication .
- Modulate Cellular Processes : In various cell types, it affects metabolic pathways critical for cell survival and proliferation .
Antimicrobial Activity
Research indicates that this compound demonstrates potent antimicrobial properties:
- Against Bacteria : It has shown effectiveness against resistant strains of Neisseria gonorrhoeae, inhibiting growth by targeting specific enzymes essential for bacterial metabolism .
- Antimalarial Effects : The compound also exhibits activity against malaria parasites, contributing to its potential as an antimalarial agent .
Cytotoxicity
Studies assessing the cytotoxic effects of this compound indicate that it can induce cell death in cancer cell lines while maintaining lower toxicity in normal cells. This selectivity enhances its potential as an anticancer agent .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
| Parameter | Value |
|---|---|
| Absorption | Moderate |
| Distribution | Tissue-specific |
| Metabolism | Hepatic |
| Excretion | Renal |
The compound's stability under physiological conditions suggests it may have prolonged effects in vivo .
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics used against the same pathogens.
Study 2: Anticancer Properties
A recent study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results showed that at low concentrations, it effectively inhibited cell proliferation while sparing normal cells from toxicity. This selectivity underscores its potential as an anticancer therapeutic agent .
Q & A
Basic Research Questions
Q. What are the critical steps and challenges in synthesizing N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide?
- Methodological Answer : The synthesis typically involves:
- Hydrazide formation : Starting from 5-chlorothiophene-2-carboxylic acid, esterification followed by hydrazination yields the hydrazide intermediate .
- Oxadiazole cyclization : Reaction with cyanogen bromide or carbodiimides under reflux conditions forms the 1,3,4-oxadiazole core. Side reactions (e.g., incomplete cyclization) require careful monitoring via TLC .
- Amide coupling : The butanamide moiety is introduced via coupling with butanoyl chloride in the presence of a base (e.g., NaH in THF). Purification challenges arise due to polar byproducts, necessitating column chromatography .
Q. Which spectroscopic techniques are essential for structural confirmation?
- Key Techniques :
- ¹H/¹³C NMR : Assign signals for the oxadiazole ring (δ 8.1–8.5 ppm for protons adjacent to N), thiophene (δ 6.8–7.2 ppm), and butanamide (δ 2.1–2.4 ppm for CH₂) .
- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Q. What preliminary biological screening assays are recommended for this compound?
- Assay Design :
- Antimicrobial Activity : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Enzyme Inhibition : Test lipoxygenase (LOX) or acetylcholinesterase (AChE) inhibition at 10–100 μM concentrations, with NDGA or galantamine as positive controls .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and normal fibroblasts to establish selectivity indices .
Advanced Research Questions
Q. How can structural modifications enhance bioactivity while maintaining drug-likeness?
- SAR Insights :
- Oxadiazole Substituents : Electron-withdrawing groups (e.g., Cl on thiophene) improve antimicrobial activity but may increase log P. Replace Cl with CF₃ to balance hydrophobicity .
- Amide Chain Flexibility : Shortening the butanamide to acetamide reduces steric hindrance, enhancing enzyme binding (e.g., LOX inhibition IC₅₀ improvement from 12 μM to 5.8 μM) .
- Lipinski Compliance : Optimize log P (<5) via substituent polarity (e.g., methoxy groups) while retaining molecular weight <500 Da .
Q. How should researchers address discrepancies in reported biological activities of oxadiazole derivatives?
- Data Contradiction Analysis :
- Assay Variability : Control for pH, temperature, and solvent (DMSO vs. ethanol) in enzyme assays, as these affect compound solubility and activity .
- Structural Analogues : Compare activity of N-[5-(5-chlorothiophen-2-yl)-...] with phenyl-substituted analogs (e.g., 4-chlorophenyl derivatives show 2-fold lower LOX inhibition) .
- Purity Validation : Use HPLC (>95% purity) to rule out impurities as confounding factors .
Q. What computational strategies support mechanistic studies of this compound?
- Methodology :
- Molecular Docking : Use AutoDock Vina to predict binding modes with LOX (PDB: 1LOX) or AChE (PDB: 4EY7). Focus on interactions between the oxadiazole ring and catalytic residues (e.g., His518 in LOX) .
- DFT Calculations : Analyze charge distribution to identify nucleophilic/electrophilic sites. The oxadiazole ring’s N-atoms show high electron density, favoring H-bonding with enzymes .
- MD Simulations : Run 100-ns simulations to assess binding stability; RMSD <2 Å indicates stable target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
